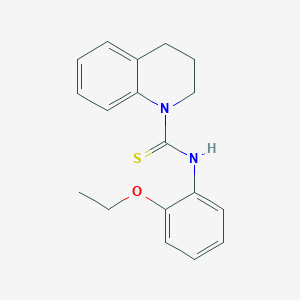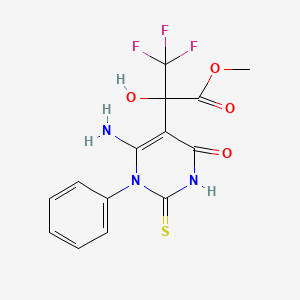![molecular formula C24H23BrN6O2S B11495851 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B11495851.png)
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine is a complex organic compound that features a combination of thiazole, pyrazole, and piperazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with piperazine.
Thiazole Intermediate Synthesis: The thiazole ring can be synthesized by reacting 4-bromobenzaldehyde with thiourea under acidic conditions to form 4-(4-bromophenyl)thiazole.
Pyrazole Intermediate Synthesis: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with 4-nitrobenzaldehyde under basic conditions.
Coupling Reaction: The final step involves coupling the thiazole and pyrazole intermediates with piperazine in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine is unique due to its combination of thiazole, pyrazole, and piperazine moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H23BrN6O2S |
|---|---|
Molekulargewicht |
539.4 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-2-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C24H23BrN6O2S/c1-16-13-17(2)30(27-16)23-14-20(7-8-22(23)31(32)33)28-9-11-29(12-10-28)24-26-21(15-34-24)18-3-5-19(25)6-4-18/h3-8,13-15H,9-12H2,1-2H3 |
InChI-Schlüssel |
DBPIGRQAKGMDKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C4=NC(=CS4)C5=CC=C(C=C5)Br)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-tert-butylphenyl)-N'-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea](/img/structure/B11495768.png)
![Ethyl 4-{3-[4-(2-amino-2-oxoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11495794.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]indoline](/img/structure/B11495804.png)
![1'-Benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B11495809.png)
![2'-amino-1'-(5-bromopyridin-2-yl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11495812.png)
![3-(5-Bromofuran-2-yl)-5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11495833.png)
![N-{[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}-4-(trifluoromethyl)benzamide](/img/structure/B11495837.png)
![5-(2-Fluorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11495841.png)
![methyl 2-methyl-4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11495846.png)

![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B11495857.png)
![1-[2-(4-methoxyphenyl)-3-(phenylsulfonyl)tetrahydropyrimidin-1(2H)-yl]-2-(morpholin-4-yl)ethanone](/img/structure/B11495860.png)
![6-[4-[(2-fluorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11495865.png)

